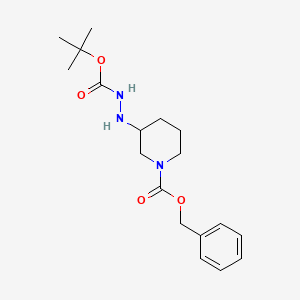

Benzyl 3-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-10-7-11-21(12-15)17(23)24-13-14-8-5-4-6-9-14/h4-6,8-9,15,19H,7,10-13H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZWSLYKWDUYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 3-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS No. 1284940-16-4) is an organic compound with potential applications in medicinal chemistry. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₂₅N₃O₄

- Molecular Weight : 349.43 g/mol

- Structure : The compound features a piperidine ring substituted with a hydrazine moiety and a benzyl group, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, hydrazine derivatives are known to interact with various enzymes, potentially altering their activity.

- Receptor Modulation : The piperidine structure could facilitate binding to neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in neurodegenerative diseases.

- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, indicating that this compound might exhibit similar activities against pathogenic microorganisms.

Antimicrobial Activity

A study assessing the antimicrobial potential of derivatives similar to this compound revealed that certain modifications enhance activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 50 to 200 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | Bacillus subtilis |

| Compound B | 100 | Staphylococcus aureus |

| Benzyl Derivative | 200 | Escherichia coli |

Cytotoxicity and Anticancer Potential

Research indicates that hydrazone derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to this compound have been tested against breast (MCF-7), lung (A549), and colon cancer (HCT-116) cells. The results showed IC50 values ranging from 10 to 30 µM, suggesting significant anticancer activity .

Case Studies

- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies indicated favorable interactions with key receptors, which may lead to further development as an anticancer agent .

- Synthesis and Evaluation : A recent synthesis protocol yielded a high purity product (>95%) with promising biological evaluations showing selective inhibition of cancer cell proliferation over normal cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to Benzyl 3-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate exhibit promising anticancer properties. The hydrazine moiety is known for its ability to form hydrazones with carbonyl compounds, which can lead to the development of cytotoxic agents. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting a potential therapeutic role in oncology .

Neuroprotective Effects

The piperidine structure is often associated with neuroprotective effects. Compounds containing piperidine derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. Preliminary studies have shown that this compound may enhance neuronal survival under stress conditions, indicating its potential use in neurodegenerative diseases .

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable reagent for synthesizing more complex molecules. For instance, it can be utilized in the preparation of other hydrazine derivatives and piperidine-based compounds through condensation reactions or amidation processes .

Building Block for Drug Development

this compound acts as a versatile building block in the synthesis of pharmaceutical compounds. Its functional groups allow for further modifications, enabling the design of new drugs with enhanced efficacy and specificity. This adaptability is particularly useful in the development of targeted therapies .

Case Studies

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 280111-50-4

- Molecular Formula : C₁₈H₂₇N₃O₄

- Molecular Weight : 349.42 g/mol

- Structure : Features a piperidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected hydrazinyl group and a benzyloxycarbonyl (Cbz) group at the 1-position .

Comparison with Structural Analogs

Structural Variations and Functional Group Differences

Key Observations :

- The target compound’s hydrazinyl group enables unique reactivity in cyclization reactions, unlike azetidine or methylamino analogs .

- Bromoacetyl derivatives (e.g., CAS 1219813-77-0) introduce electrophilic sites for nucleophilic substitutions, contrasting with the nucleophilic hydrazine in the target .

Physicochemical Properties

Key Differences :

Commercial Availability and Pricing

| Compound | Vendor | Price (1g) |

|---|---|---|

| Target Compound | CymitQuimica | €326 |

| 1,1,2-Tris(tert-butoxycarbonyl)hydrazine | Unlisted | ¥59/250mg |

| Benzyl 3-(Boc-methylamino)piperidine-1-carboxylate | ABChem | ¥726/1g |

Market Insights :

- The target compound is priced higher due to specialized applications in medicinal chemistry .

Q & A

Basic: What are the common synthetic routes for Benzyl 3-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate, and what reaction conditions are optimal?

Answer:

The compound is typically synthesized via multi-step functionalization of the piperidine ring. A key step involves reacting a tert-butoxycarbonyl (Boc)-protected hydrazine derivative with a benzyl-protected piperidine precursor. For example, hydrazine derivatives can be introduced via nucleophilic substitution or coupling reactions under basic conditions (e.g., triethylamine in dichloromethane) . Purification often employs column chromatography or recrystallization to isolate the pure product. Critical parameters include maintaining anhydrous conditions to prevent Boc-group hydrolysis and controlling reaction temperatures (0–25°C) to minimize side reactions .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

The compound’s stability is influenced by its hydrazinyl and Boc-protected groups. Key recommendations include:

- Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption .

- Handling: Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Avoid exposure to strong acids/bases, which may cleave the Boc group .

- Degradation Signs: Monitor for color changes (e.g., yellowing) or precipitate formation, indicating decomposition .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies piperidine ring protons (δ 1.4–3.5 ppm) and benzyl/Boc group signals (δ 4.5–5.1 ppm for benzyl CH2; δ 1.4 ppm for Boc tert-butyl) .

- 2D NMR (COSY, HSQC) resolves overlapping signals from the hydrazinyl and piperidine moieties .

- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺ or [M–H]⁻) confirm the molecular weight (e.g., calculated for C₁₈H₂₈N₃O₄: ~350.2 g/mol) .

- FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretching of carboxylate) and ~1520 cm⁻¹ (N–H bending of hydrazine) validate functional groups .

Advanced: How can competing side reactions during synthesis be minimized?

Answer:

Side reactions (e.g., over-alkylation or Boc-deprotection) are mitigated by:

- Controlled Stoichiometry: Use a 1:1 molar ratio of hydrazine to piperidine precursor to avoid excess reagent .

- Temperature Modulation: Conduct reactions at 0°C during hydrazine addition to suppress thermal degradation .

- Protection/Deprotection Strategies: Temporarily protect reactive sites (e.g., using benzyl or Fmoc groups) before introducing the Boc-hydrazinyl moiety .

- In Situ Monitoring: Employ TLC or LC-MS to track reaction progress and halt at optimal conversion .

Advanced: What strategies address discrepancies in spectroscopic data during characterization?

Answer:

Discrepancies (e.g., unexpected NMR shifts or MS fragments) require:

- Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled hydrazine to distinguish overlapping signals .

- High-Resolution MS (HRMS): Confirm exact mass to rule out impurities .

- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry if crystals are obtainable .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Advanced: How can the hydrazinyl group’s reactivity be exploited for further derivatization?

Answer:

The hydrazinyl group enables diverse transformations:

- Condensation Reactions: React with aldehydes/ketones to form hydrazones for bioconjugation or sensor development .

- Cross-Coupling: Use Pd-catalyzed reactions to introduce aryl/heteroaryl groups for drug discovery .

- Oxidation to Azides: Convert to azides via MnO₂ oxidation for click chemistry applications .

- Boc Deprotection: Remove the Boc group with TFA to generate a free hydrazine for coordination chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.